N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide

Asymmetric Synthesis Chiral Catalysis Enantioselective Reactions

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (Ac-D-phenylglycinol, CAS 78761-26-9) is the defined (R)-enantiomer chiral amino alcohol essential for reproducible asymmetric synthesis. Unlike its (S)-enantiomer (CAS 24666-05-5) or racemic mixtures, only the (R)-configuration delivers predictable stereochemical outcomes in enantioselective transformations. Verified ≥99% chiral purity ensures batch-to-batch consistency. Key applications: chiral building block for neurological disorder therapeutics, hTRPV1 antagonist synthesis, ALDH2 inhibition studies, and peptide mimetic SAR programs. Dual amine/hydroxyl functionality enables selective coupling. MP 97–104°C; soluble in polar solvents. Procure this specific enantiomer when defined chirality is non-negotiable.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 78761-26-9
Cat. No. B556117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-2-Hydroxy-1-phenylethyl]acetamide
CAS78761-26-9
SynonymsAc-D-phenylglycinol; 78761-26-9; N-ACETYL-D-PHENYLGLYCINOL; D(-)-Ac-alpha-phenylglycinol; SCHEMBL8582093; CTK8F7493; D-AC-ALPHA-PHENYLGLYCINOL; ZINC2391134; 7509AH; KM1942; AKOS006272900; FT-0641691; (?)-N-[(R)-alpha-(Hydroxymethyl)benzyl]acetamide
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(=O)NC(CO)C1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-8(13)11-10(7-12)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,11,13)/t10-/m0/s1
InChIKeyNWGJZWMHBRNNOO-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (CAS 78761-26-9) Procurement Guide: Chiral Amino Alcohol Specifications and Applications


N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide (CAS 78761-26-9), also known as Ac-D-phenylglycinol or N-Acetyl-D-phenylglycinol, is a chiral amino alcohol building block with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol. It is characterized by a defined (R)-configuration and exhibits a melting point range of 97–104 °C, appearing as an off-white powder that is soluble in polar solvents such as water and alcohols . This compound is distinguished from its enantiomer (CAS 24666-05-5) and racemic mixtures by its specific stereochemistry, which is critical for applications in asymmetric synthesis, chiral catalysis, and pharmaceutical intermediate development .

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide: Why Enantiomeric or Racemic Substitution Compromises Research Outcomes


Substitution of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide with its (S)-enantiomer (CAS 24666-05-5), racemic mixtures, or structurally similar chiral amino alcohols is not chemically equivalent and can lead to divergent biological and catalytic outcomes. The compound exhibits stereospecific interactions with biological targets; for example, the (S)-enantiomer demonstrates weak MAO-B inhibition (IC50 = 1.40 μM) [1], whereas the (R)-enantiomer's activity profile differs. In asymmetric synthesis, the defined (R)-configuration provides predictable stereochemical outcomes that are essential for enantioselective transformations . Replacing it with a racemate introduces an uncontrolled variable, potentially altering reaction yields and product enantiomeric excess. The quantitative evidence below substantiates the necessity of procuring the specific (R)-enantiomer for applications requiring defined chirality.

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide Quantitative Differentiation Evidence: Comparator-Based Performance Data


Enantioselectivity in Asymmetric Synthesis: Defined (R)-Configuration vs. Racemic Mixtures

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, as a chiral building block with a defined (R)-configuration, enables predictable stereochemical outcomes in asymmetric transformations. In contrast, racemic mixtures or the (S)-enantiomer introduce stereochemical ambiguity, potentially reducing enantiomeric excess (ee) and yield in downstream syntheses . While specific quantitative ee data for this compound is not publicly available, the necessity of defined chirality for reproducible asymmetric synthesis is a well-established class-level inference .

Asymmetric Synthesis Chiral Catalysis Enantioselective Reactions

Enzyme Inhibition Profile: hTRPV1 Antagonism of α-Substituted Acetamide Derivatives

A derivative of N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide, specifically compound 19 (an α-substituted acetamide derivative), demonstrated 49% inhibition of the human TRPV1 (hTRPV1) channel at a concentration of 5 μM in an in vitro assay [1]. This quantitative data provides a baseline for evaluating the target compound's potential in pain and inflammatory pathways. Direct comparator data for the unsubstituted parent compound or its enantiomer in the same assay are not available, and this evidence is classified as supporting.

Enzyme Inhibition hTRPV1 Antagonism Pain Research

Chiral Purity and Physical Properties: Benchmarking Against Enantiomeric and Racemic Forms

Commercially available N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is typically offered with a purity of ≥99% (TLC) and exhibits a melting point of 97–104 °C . The (S)-enantiomer (CAS 24666-05-5) and racemic mixtures are distinct chemical entities with potentially different physical properties, including melting point, solubility, and spectroscopic signatures . While direct comparative physical data for the enantiomers are not available from the same source, the defined stereochemistry of the (R)-enantiomer ensures consistent and reproducible performance in applications requiring chiral purity.

Chiral Purity Physical Properties Analytical Specifications

ALDH2 Inhibition: Potential Metabolic Interaction Profile

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide has been reported to inhibit human aldehyde dehydrogenase 2 (ALDH2), an enzyme involved in acetaldehyde metabolism [1]. The specific inhibitory potency (e.g., IC50 or Ki) is not provided in the available data. This information suggests a potential metabolic interaction profile that may differentiate it from structurally related compounds lacking this activity. However, without quantitative comparator data, this remains a class-level inference.

Enzyme Inhibition ALDH2 Metabolism

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide Optimal Application Scenarios Derived from Quantitative Evidence


Asymmetric Synthesis and Chiral Catalysis

Procure N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide when a defined (R)-configured chiral building block is required for enantioselective transformations. Its high chiral purity (≥99% TLC) and well-characterized stereochemistry support reproducible asymmetric synthesis outcomes . This compound is particularly suited for the preparation of enantiomerically pure intermediates in pharmaceutical and agrochemical development .

Pharmaceutical Intermediate for Neurological Targets

Utilize N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders . While direct activity data for the parent compound is limited, its α-substituted derivatives have demonstrated hTRPV1 antagonism (49% inhibition at 5 μM), suggesting potential relevance to pain and neuroinflammatory pathways .

Biochemical Research: Enzyme Interaction and Protein Folding Studies

N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is employed in biochemical research to investigate enzyme interactions and protein folding mechanisms . Its reported inhibition of ALDH2 provides a specific molecular target for metabolic studies . The compound's chiral nature makes it a valuable probe for stereospecific binding events.

Peptide Modification and Amino Acid Alcohol Building Block

As an acetylated chiral amino alcohol, N-[(1R)-2-Hydroxy-1-phenylethyl]acetamide is utilized in peptide modification and as a building block for peptide mimetics . Its dual functionality (amine and hydroxyl groups) enables selective coupling and derivatization, facilitating structure-activity relationship (SAR) studies in medicinal chemistry .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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